molecular formula C21H25ClFN3O3S B2636190 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1215762-26-7

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride

Cat. No. B2636190
CAS RN: 1215762-26-7
M. Wt: 453.96
InChI Key: RGDSHDBNMBDXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C21H25ClFN3O3S and its molecular weight is 453.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds derived from benzothiazole and similar structural motifs have been explored for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer properties, and their roles as corrosion inhibitors and potential antipsychotic agents.

  • Antimicrobial and Anticancer Properties : A series of amino acid ester derivatives containing 5-fluorouracil were synthesized to exhibit antitumor activity against various cancer cell lines, demonstrating the potential for benzothiazole derivatives in cancer therapy (Xiong et al., 2009).
  • Anti-inflammatory Applications : Compounds with the benzothiazole moiety have been evaluated for their anti-inflammatory activity, suggesting their potential use in treating inflammation-related disorders (Gurupadayya et al., 2008).
  • Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions, indicating their application in corrosion protection (Hu et al., 2016).

Pharmacological Uses

  • Gastrointestinal Motility Modulation : Research on benzamide derivatives, such as itopride hydrochloride, has demonstrated their ability to stimulate gastrointestinal motility, suggesting potential therapeutic applications for functional bowel disorders (Tsubouchi et al., 2003).
  • Neurokinin-1 Receptor Antagonism : Novel compounds have been developed for their potential use in treating conditions like emesis and depression through neurokinin-1 receptor antagonism, highlighting the versatility of benzamide derivatives in therapeutic development (Harrison et al., 2001).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S.ClH/c1-24(2)11-6-12-25(21-23-19-15(22)7-5-8-18(19)29-21)20(26)14-9-10-16(27-3)17(13-14)28-4;/h5,7-10,13H,6,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDSHDBNMBDXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride

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